2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxymogroside IIIE involves the extraction of mogrosides from the monk fruit. The process typically includes the following steps:
Extraction: The fruit is dried and then subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods: Industrial production of 11-Deoxymogroside IIIE follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxymogroside IIIE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 11-Deoxymogroside IIIE, which may have different biological activities .
Scientific Research Applications
11-Deoxymogroside IIIE has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of triterpene glycosides.
Biology: Investigated for its potential antioxidative and anti-inflammatory properties.
Medicine: Studied for its potential role in blood glucose modulation and as a natural sweetener for diabetic patients.
Industry: Used in the food industry as a natural sweetener and flavor enhancer.
Mechanism of Action
The mechanism of action of 11-Deoxymogroside IIIE involves its interaction with various molecular targets and pathways:
Antioxidative Effects: The compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Blood Glucose Modulation: It enhances insulin sensitivity and reduces blood glucose levels.
Comparison with Similar Compounds
Mogroside V: Another triterpene glycoside from monk fruit, known for its intense sweetness.
Mogroside IV: Similar in structure but with different glycosylation patterns.
11-Oxomogroside IIIE: An oxidized derivative of 11-Deoxymogroside IIIE.
Uniqueness: 11-Deoxymogroside IIIE is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and potential health benefits. Its antioxidative and anti-inflammatory properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C48H82O18 |
---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3 |
InChI Key |
VBXCGAFICHYWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Origin of Product |
United States |
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